Cas no 1379239-03-8 (7-Fluoro-2-methylisoindolin-1-one)
7-Fluoro-2-methylisoindolin-1-one Chemical and Physical Properties
Names and Identifiers
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- 7-Fluoro-2-methylisoindolin-1-one
- 7-fluoro-2-methyl-3H-isoindol-1-one
- 1H-Isoindol-1-one, 7-fluoro-2,3-dihydro-2-methyl-
- 1379239-03-8
- SB64969
- SCHEMBL14996499
-
- Inchi: 1S/C9H8FNO/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5H2,1H3
- InChI Key: FJXMABYGBGPQIM-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2=C1C(N(C)C2)=O
Computed Properties
- Exact Mass: 165.058992041g/mol
- Monoisotopic Mass: 165.058992041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 20.3Ų
7-Fluoro-2-methylisoindolin-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199008302-1g |
7-Fluoro-2-methylisoindolin-1-one |
1379239-03-8 | 95% | 1g |
$400.00 | 2022-04-02 | |
| Chemenu | CM147460-1g |
7-fluoro-2-methylisoindolin-1-one |
1379239-03-8 | 95% | 1g |
$422 | 2021-08-05 | |
| Chemenu | CM147460-1g |
7-fluoro-2-methylisoindolin-1-one |
1379239-03-8 | 95% | 1g |
$367 | 2023-02-18 |
7-Fluoro-2-methylisoindolin-1-one Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 7-Fluoro-2-methylisoindolin-1-one
7-Fluoro-2-methylisoindolin-1-one: A Comprehensive Overview
7-Fluoro-2-methylisoindolin-1-one (CAS No. 1379239-03-8) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has emerged as a promising candidate in drug discovery and development. In this article, we will delve into the properties, synthesis, applications, and recent advancements associated with 7-fluoro-2-methylisoindolin-1-one, providing a comprehensive understanding of its significance in contemporary research.
The chemical structure of 7-fluoro-2-methylisoindolin-1-one is characterized by a fused bicyclic system, consisting of an isoindoline ring and a ketone group. The presence of a fluorine atom at the 7-position and a methyl group at the 2-position introduces unique electronic and steric properties to the molecule. These features make it an attractive scaffold for various chemical modifications and functionalizations. Recent studies have highlighted its potential as a building block in the synthesis of bioactive compounds, particularly in the context of medicinal chemistry.
One of the most notable aspects of 7-fluoro-2-methylisoindolin-1-one is its role in drug discovery. Researchers have explored its ability to modulate key biological targets, such as kinases and G-protein coupled receptors (GPCRs). For instance, a study published in *Nature Communications* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinase enzymes, which are implicated in various pathological conditions, including cancer and inflammatory diseases. This underscores the potential of 7-fluoro-2-methylisoindolin-1-one as a lead compound for developing novel therapeutic agents.
In addition to its pharmacological applications, 7-fluoro-2-methylisoindolin-1-one has also been utilized in organic synthesis as a versatile intermediate. Its ability to undergo various transformations, such as nucleophilic additions and cyclizations, has made it an invaluable tool for constructing complex molecular architectures. A recent report in *Angewandte Chemie* showcased its application in the synthesis of polycyclic compounds with intricate stereochemistry, further highlighting its utility in synthetic chemistry.
The synthesis of 7-fluoro-2-methylisoindolin-1-one involves a multi-step process that typically begins with the preparation of isoquinoline derivatives. The introduction of fluorine and methyl groups is achieved through carefully designed substitution reactions, followed by oxidation to form the ketone moiety. Researchers have continuously refined these synthetic routes to enhance efficiency and scalability, making this compound more accessible for large-scale applications.
From an environmental perspective, the ecological impact of 7-fluoro-2-methylisoindolin-1-one has been a topic of interest. Studies have shown that it exhibits low toxicity towards aquatic organisms under standard laboratory conditions. However, ongoing research is focused on understanding its long-term effects and biodegradation pathways to ensure sustainable use in industrial settings.
In conclusion, 7-fluoro-2-methylisoindolin-1-one (CAS No. 1379239-03-) stands out as a multifaceted compound with immense potential across diverse fields. Its role as both a drug candidate and a synthetic intermediate underscores its importance in modern chemical research. As advancements continue to unfold, this compound is poised to contribute significantly to the development of innovative therapies and materials.
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